molecular formula C21H19N5O3S B274511 2-({[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5(4H)-one

2-({[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5(4H)-one

Numéro de catalogue B274511
Poids moléculaire: 421.5 g/mol
Clé InChI: KYBRFGXAGFHRFA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-({[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5(4H)-one, also known as TAK-063, is a novel benzodiazepine receptor agonist that has been developed as a potential treatment for psychiatric disorders such as anxiety and depression.

Applications De Recherche Scientifique

2-({[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5(4H)-one has been extensively studied in preclinical models for its potential use in the treatment of anxiety and depression. In animal studies, this compound has been shown to reduce anxiety-like behavior and improve depressive-like behavior. Additionally, this compound has been shown to have anxiolytic effects in rats subjected to chronic stress.

Mécanisme D'action

2-({[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5(4H)-one acts as a selective agonist of the benzodiazepine receptor subtype α2/α3, which is involved in the regulation of anxiety and stress responses. By activating this receptor subtype, this compound reduces anxiety-like behavior and improves depressive-like behavior.
Biochemical and Physiological Effects:
This compound has been shown to increase the activity of GABAergic neurotransmission, which is involved in the regulation of anxiety and stress responses. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of mood and cognitive function.

Avantages Et Limitations Des Expériences En Laboratoire

2-({[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5(4H)-one has several advantages for lab experiments, including its high selectivity for the α2/α3 benzodiazepine receptor subtype and its ability to cross the blood-brain barrier. However, this compound has some limitations, including its relatively short half-life and the need for further studies to determine its safety and efficacy in humans.

Orientations Futures

There are several potential future directions for the study of 2-({[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5(4H)-one. One direction is to further investigate its efficacy in the treatment of anxiety and depression in animal models and to determine its safety and efficacy in humans. Another direction is to investigate its potential use in the treatment of other psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further studies could investigate the molecular mechanisms underlying the effects of this compound on GABAergic neurotransmission and BDNF expression.

Méthodes De Synthèse

The synthesis of 2-({[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5(4H)-one involves the reaction of 5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol with 2-chloro-5-nitrobenzoic acid followed by reduction with palladium on carbon in the presence of hydrogen gas. The resulting compound is then treated with trifluoroacetic acid to yield this compound in high yield and purity.

Propriétés

Formule moléculaire

C21H19N5O3S

Poids moléculaire

421.5 g/mol

Nom IUPAC

2-[[5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]-4H-1,3,4-benzoxadiazepin-5-one

InChI

InChI=1S/C21H19N5O3S/c1-3-12-26-19(14-8-10-15(28-2)11-9-14)23-25-21(26)30-13-18-22-24-20(27)16-6-4-5-7-17(16)29-18/h3-11H,1,12-13H2,2H3,(H,24,27)

Clé InChI

KYBRFGXAGFHRFA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC3=NNC(=O)C4=CC=CC=C4O3

SMILES canonique

COC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC3=NNC(=O)C4=CC=CC=C4O3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.